molecular formula C7H10N4O3 B049815 2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol CAS No. 122196-48-9

2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol

Cat. No. B049815
CAS RN: 122196-48-9
M. Wt: 198.18 g/mol
InChI Key: BDKWMTJJSUIVNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol, also known as ANE, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is synthesized through a specific method and has been shown to have a mechanism of action that affects various biochemical and physiological processes. In

Scientific Research Applications

2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol has been shown to have potential applications in scientific research, particularly in the field of neuroscience. 2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol has been found to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. This modulation has been shown to have anxiolytic and sedative effects, making 2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol a potential candidate for the development of new drugs for the treatment of anxiety disorders and insomnia.

Mechanism of Action

The mechanism of action of 2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol involves its interaction with GABA-A receptors. 2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol has been shown to bind to the same site on the receptor as benzodiazepines, which are a class of drugs commonly used for the treatment of anxiety and insomnia. However, 2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol has been found to have a different mechanism of action than benzodiazepines, as it enhances the activity of GABA-A receptors through a different mechanism.
Biochemical and physiological effects:
2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol has been shown to have various biochemical and physiological effects. In addition to its anxiolytic and sedative effects, 2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol has been found to have anticonvulsant properties. 2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol in lab experiments is its specificity for GABA-A receptors. 2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol has been shown to have little to no activity on other neurotransmitter receptors, making it a useful tool for studying the role of GABA-A receptors in various physiological processes. However, one of the limitations of using 2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol is its solubility. 2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol has low solubility in water, which can make it difficult to administer in lab experiments.

Future Directions

For the study of 2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol include the development of new drugs based on 2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol and the study of its long-term effects on neuronal function and behavior.

Synthesis Methods

The synthesis of 2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol involves the reaction of 5-amino-6-nitropyridine-2-carboxylic acid with ethylene diamine. This reaction results in the formation of 2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol, which can be further purified through recrystallization. The purity of 2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol can be assessed through various analytical techniques such as NMR spectroscopy and high-performance liquid chromatography.

properties

CAS RN

122196-48-9

Product Name

2-((5-Amino-6-nitropyridin-2-yl)amino)ethanol

Molecular Formula

C7H10N4O3

Molecular Weight

198.18 g/mol

IUPAC Name

2-[(5-amino-6-nitropyridin-2-yl)amino]ethanol

InChI

InChI=1S/C7H10N4O3/c8-5-1-2-6(9-3-4-12)10-7(5)11(13)14/h1-2,12H,3-4,8H2,(H,9,10)

InChI Key

BDKWMTJJSUIVNE-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1N)[N+](=O)[O-])NCCO

Canonical SMILES

C1=CC(=NC(=C1N)[N+](=O)[O-])NCCO

synonyms

Ethanol, 2-[(5-amino-6-nitro-2-pyridinyl)amino]- (9CI)

Origin of Product

United States

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